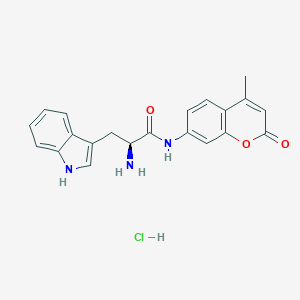

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride

Vue d'ensemble

Description

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a synthetic compound with the molecular formula C21H19N3O3•HCl and a molecular weight of 397.85 g/mol . This compound is commonly used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique properties as a fluorogenic substrate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-tryptophan with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Analyse Des Réactions Chimiques

Types of Reactions

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Applications De Recherche Scientifique

Biochemical Research

Fluorogenic Substrate:

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride serves as a substrate for several enzymes, including glycosidases, phosphatases, and esterases. Its ability to emit fluorescence upon enzymatic hydrolysis makes it an essential tool for studying enzyme kinetics and activities. For instance, it is employed in assays to measure the activity of proteasomes by tracking the release of fluorescent products during substrate hydrolysis .

Case Study: Proteasome Activity Measurement

In a study measuring proteasome activities, researchers used this compound as a substrate to assess the chymotrypsin-like and trypsin-like activities in mouse tissue samples. The fluorescence generated was quantified to determine enzyme activity levels, showcasing the compound's utility in biochemical assays .

Drug Development

Targeting Serotonin Pathways:

This compound is significant in drug development aimed at modulating serotonin pathways. Given that L-tryptophan is a precursor to serotonin, its derivatives can be crucial in developing treatments for mood disorders such as depression and anxiety. Research has indicated that manipulating tryptophan levels can influence serotonin synthesis, which is a target for pharmacological interventions .

Clinical Trials Insight

Clinical studies have explored the effects of L-tryptophan supplementation on mood and behavior, providing insights into its potential therapeutic benefits when used alongside other medications. The findings suggest that compounds like this compound could enhance the efficacy of treatments for psychiatric disorders .

Molecular Biology

Enzyme Activity Studies:

In molecular biology, this compound is utilized in fluorescence-based assays to investigate protein interactions and enzyme activities. Its fluorescent properties allow researchers to visualize and quantify biochemical reactions in real-time.

Example Application: Enzyme Kinetics

The compound has been employed in studies examining the kinetics of enzymes like α-chymotrypsin, where it acts as a substrate to measure enzyme activity under varying conditions (e.g., pressure and solvent composition) .

Diagnostics

Diagnostic Assays:

The compound is also instrumental in developing diagnostic assays for detecting specific biomolecules. Its high sensitivity and specificity enhance the reliability of tests used in clinical settings.

Application Example: Biomarker Detection

In diagnostic applications, this compound has been used to improve the detection of biomarkers associated with various diseases, thereby aiding in early diagnosis and treatment planning .

Material Science

Biosensor Development:

Research into advanced materials has identified this compound as a candidate for biosensor applications due to its unique optical properties. These sensors can be designed to detect specific biological interactions or environmental changes.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biochemical Research | Fluorogenic substrate for enzyme assays | Measuring proteasome activity |

| Drug Development | Targeting serotonin pathways for mood disorder treatments | Clinical trials on L-tryptophan supplementation |

| Molecular Biology | Fluorescence-based assays for enzyme activity and protein interactions | Kinetic studies of α-chymotrypsin |

| Diagnostics | Enhancing sensitivity in biomarker detection assays | Early disease diagnosis through improved assay methods |

| Material Science | Development of biosensors utilizing unique optical properties | Sensors for biological or environmental monitoring |

Mécanisme D'action

The mechanism of action of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride involves its role as a fluorogenic substrate. When acted upon by specific enzymes, the compound releases a fluorescent product, 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy. This property makes it an invaluable tool in studying enzyme kinetics and activity .

Comparaison Avec Des Composés Similaires

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is unique due to its specific structure and properties. Similar compounds include:

L-Leucine 7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

L-Arginine 7-amido-4-methylcoumarin hydrochloride: Used in studies involving cathepsin H.

These compounds share similar fluorogenic properties but differ in their specific applications and enzyme targets, highlighting the versatility and specificity of this compound .

Activité Biologique

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride (Trp-AMC) is a synthetic compound widely utilized in biochemical research, particularly as a substrate in enzyme assays. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

- Chemical Formula : CHNO·HCl

- Molecular Weight : 397.86 g/mol

- CAS Number : 201860-49-3

Trp-AMC is characterized by its amido and methylcoumarin moieties, which contribute to its fluorescent properties, making it suitable for use in enzyme assays.

Target Enzymes

Trp-AMC serves primarily as a substrate for:

- Glycosidases

- Phosphatases

- Esterases

These enzymes catalyze the hydrolysis of Trp-AMC, resulting in the release of the fluorescent moiety 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to assess enzyme activity .

Mode of Action

Upon interaction with target enzymes, Trp-AMC undergoes cleavage, leading to:

- Fluorescence Generation : The released AMC exhibits strong fluorescence, allowing for sensitive detection.

- Biochemical Pathway Modulation : The activity of glycosidases influences carbohydrate metabolism, phosphatases affect signal transduction pathways, and esterases are involved in lipid metabolism.

Enzyme Assays

Trp-AMC is extensively used in various enzyme assays due to its high sensitivity and specificity. It is particularly valuable in:

- Microbiology : Used for detecting enzyme activity in microbial samples.

- Environmental Testing : Assesses enzyme activities relevant to soil and water quality.

- Clinical Diagnostics : Employed in ELISA tests to measure enzyme activities related to diseases .

Case Studies

- Antitubercular Activity : Research has shown that derivatives of 7-amino-4-methylcoumarin exhibit significant antitubercular properties against Mycobacterium tuberculosis. In vitro studies indicated that some derivatives had minimal inhibitory concentrations (MICs) as low as 1 mg/L against both drug-sensitive and multidrug-resistant strains .

- Fluorescence-Based Assays : A study highlighted the use of Trp-AMC in fluorescence-based assays to monitor proteolytic activities in various biological contexts, demonstrating its versatility as a research tool .

Stability and Storage Conditions

To maintain stability, Trp-AMC should be stored under the following conditions:

Comparison with Similar Compounds

| Compound | Enzyme Target | Application |

|---|---|---|

| L-Leucine 7-amido-4-methylcoumarin hydrochloride | Leucine aminopeptidase | Substrate for enzyme assays |

| L-Arginine 7-amido-4-methylcoumarin hydrochloride | Cathepsin H | Used in protease studies |

Trp-AMC is distinguished by its specific structure and application scope compared to similar fluorogenic substrates .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3.ClH/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18;/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSFONFGYVAIM-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647394 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201860-49-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.